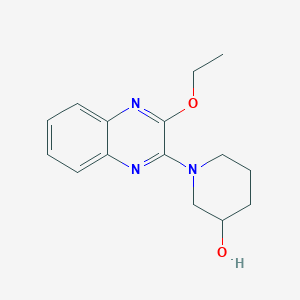

1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-ol

Description

1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-ol is a quinoxaline derivative featuring an ethoxy group at the 3-position of the quinoxaline ring and a piperidin-3-ol moiety at the 2-position. Quinoxaline derivatives are heterocyclic compounds with two adjacent nitrogen atoms, often explored for their biological activities, including antimicrobial and antiviral properties. The piperidin-3-ol group contributes hydrogen-bonding capacity, which is critical for interactions with biological targets such as enzymes or viral proteins . Based on analogous structures, the estimated molecular formula is C₁₅H₁₉N₃O₂, with a molecular weight of approximately 273.33 g/mol (calculated from related compounds in ).

Properties

IUPAC Name |

1-(3-ethoxyquinoxalin-2-yl)piperidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2/c1-2-20-15-14(18-9-5-6-11(19)10-18)16-12-7-3-4-8-13(12)17-15/h3-4,7-8,11,19H,2,5-6,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGIXNXCEINPJGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=CC=CC=C2N=C1N3CCCC(C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301262868 | |

| Record name | 3-Piperidinol, 1-(3-ethoxy-2-quinoxalinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301262868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1420856-91-2 | |

| Record name | 3-Piperidinol, 1-(3-ethoxy-2-quinoxalinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1420856-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Piperidinol, 1-(3-ethoxy-2-quinoxalinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301262868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-ol typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

Ethoxylation: The quinoxaline derivative is then ethoxylated using ethyl iodide in the presence of a base such as potassium carbonate.

Piperidine Ring Formation: The ethoxyquinoxaline is then reacted with a piperidine derivative under basic conditions to form the final product, this compound.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, such as using continuous flow reactors and automated synthesis techniques .

Chemical Reactions Analysis

1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoxaline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the quinoxaline ring.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.

Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex heterocyclic structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-ol has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: It is investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders and cancer.

Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties

Mechanism of Action

The mechanism of action of 1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-ol involves its interaction with various molecular targets and pathways. The quinoxaline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The piperidine ring can interact with neurotransmitter receptors in the brain, leading to potential neurological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations on the Quinoxaline/Quinoline Ring

- Ethoxy vs. Methoxy: The methoxy analog, 1-(3-Methoxy-quinoxalin-2-yl)-piperidin-4-ol (MW: 259.31 g/mol), differs in having a smaller alkoxy group.

- Chloro Substituents: 1-(3-Chloro-quinoxalin-2-yl)-piperidine-3-carboxylic acid (MW: 292.73 g/mol) replaces the ethoxy group with an electron-withdrawing chloro substituent. This modification may alter electronic properties, reducing π-π stacking interactions but increasing electrophilicity for covalent binding .

- Quinoline vs. Quinoxaline Core: The compound 1-[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]piperidin-3-ol (MW: 319.84 g/mol as HCl salt) features a quinoline core instead of quinoxaline.

Piperidine Ring Modifications

- Hydroxyl Position: Moving the hydroxyl group from piperidin-3-ol to piperidin-4-ol (as in 1-(3-Methoxy-quinoxalin-2-yl)-piperidin-4-ol) alters hydrogen-bonding geometry. The 3-ol position may favor interactions with deeper active-site residues in proteins, as suggested by docking studies of chloroquine analogs .

- Carboxylic Acid vs. Hydroxyl: 1-(3-Chloro-quinoxalin-2-yl)-piperidine-3-carboxylic acid replaces the hydroxyl with a carboxylic acid, introducing a negative charge at physiological pH. This modification could enhance solubility but reduce passive diffusion across membranes .

Data Tables

Table 1: Structural and Functional Comparison of Analogous Compounds

Table 2: Substituent Effects on Molecular Properties

| Substituent | Electronic Effect | Lipophilicity (LogP)* | Biological Implication |

|---|---|---|---|

| Ethoxy (C3) | Electron-donating | High (~2.5) | Enhanced membrane permeability |

| Methoxy (C3) | Electron-donating | Moderate (~2.0) | Balanced solubility and permeability |

| Chloro (C3/C6) | Electron-withdrawing | Moderate (~2.2) | Increased electrophilicity for covalent binding |

| Piperidin-3-ol | Polar | Low (~0.5) | Hydrogen bonding with targets |

| Piperidin-4-ol | Polar | Low (~0.5) | Altered binding geometry |

*Estimated using analogous structures and computational tools.

Biological Activity

1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-ol is a novel compound of interest in medicinal chemistry, particularly due to its potential biological activities. This compound features a quinoxaline ring, which is known for its diverse pharmacological properties, combined with a piperidin-3-ol moiety. The exploration of its biological activity is crucial for understanding its therapeutic potential.

- Chemical Formula: C_{14}H_{18}N_{2}O

- CAS Number: 1420856-91-2

- Molecular Weight: 234.31 g/mol

The biological activity of this compound is primarily mediated through its interaction with various molecular targets, including enzymes and receptors involved in disease processes. The compound may exert effects by modulating the activity of these targets, thereby influencing cellular pathways.

Antimicrobial Activity

Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound possesses antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Studies have demonstrated that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 10 |

| A549 (lung cancer) | 15 |

Study 1: Antimicrobial Efficacy

A study conducted by Andelkovic et al. highlighted the antimicrobial efficacy of quinoxaline derivatives, including this compound. The research involved testing the compound against a panel of bacterial strains, confirming its potential as a lead compound for developing new antibiotics .

Study 2: Anticancer Activity

In another investigation, the compound was tested on various cancer cell lines to evaluate its cytotoxic effects. The results indicated that it significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with other related compounds.

| Compound | Activity Type | Notable Features |

|---|---|---|

| 1-(3-Cyclopropylamino)quinoxalin-2-yl)pyrrolidin-3-ol | Antimicrobial, Anticancer | Similar structure but different substituents |

| Quinoxaline derivatives | Antimicrobial | Broad spectrum but less specificity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.